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5-OH-Me-Cytidine -

5-OH-Me-Cytidine

Catalog Number: EVT-12630036
CAS Number:
Molecular Formula: C10H15N3O6
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-OH-Me-Cytidine is a pyrimidine nucleoside.
Source and Classification

5-Hydroxymethylcytidine is synthesized from cytidine through various chemical reactions that introduce the hydroxymethyl group. It falls under the category of modified nucleosides, which are nucleotides that have been chemically altered from their natural forms. These modifications can affect the stability, structure, and function of RNA molecules, making them crucial for research in genetics and molecular biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-hydroxymethylcytidine typically involves several key steps:

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-hydroxymethylcytidine consists of a pyrimidine base (cytosine) linked to a ribose sugar, with a hydroxymethyl group (-CH2OH) attached to the fifth carbon atom of the pyrimidine ring.

  • Molecular Formula: C₈H₁₁N₃O₅
  • Molecular Weight: Approximately 227.19 g/mol
  • Structural Characteristics: The presence of the hydroxymethyl group influences both hydrogen bonding capabilities and steric factors, which can affect how this nucleoside interacts within RNA structures.
Chemical Reactions Analysis

Reactions and Technical Details

5-Hydroxymethylcytidine participates in various chemical reactions that are essential for its incorporation into RNA:

  • Phosphoramidite Chemistry: This method allows for the incorporation of modified nucleotides into oligonucleotides through phosphoramidite chemistry, which is widely used for synthesizing DNA and RNA sequences .
  • Deprotection Steps: During synthesis, protecting groups are often used to shield reactive sites on nucleosides. For example, after synthesis, deprotection reactions are necessary to reveal functional groups for further modifications or coupling with other molecules .
Mechanism of Action

Process and Data

The mechanism by which 5-hydroxymethylcytidine exerts its effects primarily involves its role in RNA modification:

  1. Incorporation into RNA: When incorporated into RNA molecules, 5-hydroxymethylcytidine can influence RNA stability and structure due to its unique chemical properties.
  2. Epitranscriptomic Functions: This modified nucleoside may play roles in regulating gene expression by affecting RNA splicing, translation efficiency, or degradation pathways.
  3. Research Applications: Understanding how 5-hydroxymethylcytidine modifies RNA behavior is crucial for elucidating mechanisms underlying various biological processes and diseases.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

5-Hydroxymethylcytidine has several important applications in scientific research:

  • RNA Modification Studies: It serves as a critical tool for studying post-transcriptional modifications in RNA.
  • Gene Regulation Research: Its incorporation into oligonucleotides allows researchers to investigate how modifications influence gene expression.
  • Therapeutic Potential: There is growing interest in modified nucleosides like 5-hydroxymethylcytidine for potential therapeutic applications in gene therapy or as part of novel drug designs targeting RNA molecules.
Enzymatic Biosynthesis and Demethylation Pathways

TET Dioxygenase-Mediated Oxidation Mechanisms

The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) catalyzes the iterative oxidation of 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). This three-step reaction occurs via a conserved double-stranded β-helix (DSBH) fold within the catalytic domain, which coordinates Fe(II) and α-ketoglutarate (α-KG) to enable oxidative decarboxylation [1] [2]. Structurally, TET1 and TET3 possess a CXXC zinc-finger domain that targets CpG-rich genomic regions, while TET2 relies on protein interactions for DNA binding [1] [5]. The oxidation mechanism proceeds through a reactive Fe(IV)-oxo intermediate that abstracts a hydrogen atom from 5mC, followed by hydroxyl transfer (Figure 1) [10]. The final products, 5fC and 5caC, serve as substrates for thymine DNA glycosylase (TDG)-initiated base excision repair (BER), completing active demethylation [2] [5].

Table 1: Enzymatic Properties of TET Dioxygenases

PropertyTET1TET2TET3
Catalytic DomainDSBH + CXXCDSBH (No CXXC)DSBH + CXXC
Primary Substrates5mC → 5hmC → 5fC → 5caC5mC → 5hmC → 5fC → 5caC5mC → 5hmC → 5fC → 5caC
Genomic TargetingCpG islands, promotersIntergenic regionsPaternal pronucleus, neurons
Biological ContextEmbryonic stem cellsHematopoietic systemEarly embryogenesis, zygotes

Metabolic Dependencies: α-Ketoglutarate and Fe(II) Cofactors

TET enzymes are Fe(II)- and α-KG-dependent dioxygenases, positioning them as metabolic sensors linking cellular biochemistry to epigenetic regulation. α-KG, a Krebs cycle intermediate, donates electrons for substrate oxidation, converting to succinate and CO₂ during catalysis [1] [10]. Fe(II) binds within the catalytic pocket, stabilized by a conserved HXD motif, and facilitates oxygen activation [5] [10]. Ascorbate (vitamin C) enhances TET activity by reducing Fe(III) back to Fe(II), preventing catalytic inactivation [10]. Competitive inhibitors include:

  • Succinate and fumarate: Accumulate in mitochondrial disorders, inhibiting α-KG binding [10].
  • 2-Hydroxyglutarate (2-HG): An oncometabolite produced by mutant IDH1/2 enzymes, with 100–1000-fold higher affinity for TETs than α-KG [10].Cellular α-KG/2-HG ratios directly modulate TET processivity, determining whether oxidation halts at 5hmC or proceeds to 5fC/5caC [2] [10].

Table 2: Metabolic Regulators of TET Activity

Cofactor/InhibitorSourceEffect on TETPathophysiological Context
α-KetoglutarateKrebs cycle, amino acid catabolismEssential substrateReduced in hypoxia/ischemia
Fe(II)Iron metabolism, heme breakdownCatalytic metal centerDysregulated in anemia
AscorbateDietary vitamin CReduces Fe(III) to Fe(II)Deficiency impairs demethylation
2-HydroxyglutarateMutant IDH1/2 enzymesCompetes with α-KG bindingGlioma, AML
SuccinateKrebs cycle, TET reaction productInhibits α-KG bindingMitochondrial disorders

Comparative Dynamics of Active Demethylation in DNA vs. RNA

While DNA demethylation relies primarily on TET enzymes, RNA demethylation involves distinct writers:

  • DNA Demethylation: TET-mediated oxidation occurs genome-wide, with 5hmC enrichment in gene bodies and enhancers correlating with transcriptional activation. In neurons, 5hmC constitutes 0.6% of total cytosines, acting as a stable epigenetic mark [1] [8].
  • RNA Demethylation: ALKBH1 is the dominant m5C dioxygenase in RNA, generating hm5C and f5C in tRNAs (e.g., tRNA-Leu-CAA) and mRNAs. TET2 also exhibits RNA oxidation activity but with lower efficiency [3]. Key functional differences include:
  • Substrate Specificity: DNA TETs target CpG dinucleotides; RNA ALKBH1 modifies wobble positions in tRNAs [3] [4].
  • Demethylation Outcomes: DNA oxidation regulates transcriptional fidelity and chromatin states, while RNA oxidation fine-tunes translational efficiency and stress responses. For example, f5C in tRNA-Leu-CAA facilitates decoding of Leu codons under oxidative stress [3] [4].
  • Detection Challenges: DNA 5hmC is quantified via TAB-seq or oxBS-seq; RNA hm5C requires specialized methods like 5-EC-iCLIP or ARP-seq due to low abundance [3] [8].

Table 3: Demethylation Dynamics in DNA vs. RNA

FeatureDNA DemethylationRNA Demethylation
Primary EnzymesTET1, TET2, TET3ALKBH1, TET2 (minor)
Key Modifications5hmC, 5fC, 5caChm5C, f5C
Genomic/Transcriptomic DistributionGene bodies, enhancers, promoterstRNA wobble positions, mRNA coding regions
Functional RoleTranscriptional regulation, enhancer activationTranslation efficiency, stress adaptation
Detection MethodsoxBS-seq, TAB-seq, TAPS5-EC-iCLIP, ARP-seq, LC-MS/MS

IDH Mutation Impacts on TET Enzyme Functionality

Mutations in Isocitrate Dehydrogenase (IDH1/2) drive oncogenesis by altering the epigenetic landscape. Wild-type IDH converts isocitrate to α-KG, whereas mutant IDH (R132H/R140Q) produces the oncometabolite D-2-hydroxyglutarate (2-HG) [10]. 2-HG inhibits TET enzymes by:

  • Competitive Binding: 2-HG occupies the α-KG binding site with Kᵢ values ~10 μM, blocking substrate access [10].
  • Reducing 5hmC Levels: Myeloid malignancies with IDH or TET2 mutations show equivalently low 5hmC, confirming shared pathophysiology [10] [5].
  • Impairing Differentiation: In TET2-knockout mice, hematopoietic stem cells (HSCs) exhibit skewed myelomonocytic differentiation and increased self-renewal, mimicking human myelodysplastic syndromes [10].Therapeutically, mutant IDH inhibitors (e.g., ivosidenib) reduce 2-HG and partially restore TET function, validating this metabolic-epigenetic axis as a cancer target [10].

All Compounds Mentioned5-Methylcytosine (5mC); 5-Hydroxymethylcytosine (5hmC); 5-Formylcytosine (5fC); 5-Carboxylcytosine (5caC); α-Ketoglutarate (α-KG); 2-Hydroxyglutarate (2-HG); Succinate; Fumarate; Isocitrate; Thymine DNA Glycosylase (TDG); Ten-Eleven Translocation enzymes (TET1/2/3); ALKBH1.

Properties

Product Name

5-OH-Me-Cytidine

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)

InChI Key

NFEXJLMYXXIWPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO

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